molecular formula C20H15FN4O2S3 B2923725 N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-54-2

N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2923725
CAS No.: 1021215-54-2
M. Wt: 458.54
InChI Key: VYZQIAFINSBCNJ-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core modified with a 7-oxo group, a 2-thioxo moiety, and an o-tolyl substituent at position 2. The acetamide side chain includes a 4-fluorophenyl group connected via a thioether linkage. Its molecular formula is C₂₁H₁₈FN₄O₂S₃ (molecular weight: 470.6) .

Properties

CAS No.

1021215-54-2

Molecular Formula

C20H15FN4O2S3

Molecular Weight

458.54

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15FN4O2S3/c1-11-4-2-3-5-14(11)25-17-16(30-20(25)28)18(27)24-19(23-17)29-10-15(26)22-13-8-6-12(21)7-9-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

VYZQIAFINSBCNJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)SC2=S

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with a unique structural configuration that suggests significant potential for various biological activities. The compound features a thiazolo[4,5-d]pyrimidine core fused with a thioxo group and an acetamide moiety. This article aims to explore the biological activity of this compound, its synthesis, and its potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Fluorophenyl Group : Enhances lipophilicity and may improve binding to biological targets.
  • Thiazolo[4,5-d]pyrimidine Core : This core structure is known for its diverse pharmacological properties.
  • Thioxo and Acetamide Functionalities : These groups contribute to the compound's reactivity and potential biological interactions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds within this structural class possess significant antibacterial properties. The presence of halogen substitutions (e.g., fluorine) is often correlated with enhanced antimicrobial efficacy due to increased lipophilicity and improved interaction with bacterial membranes.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular metabolism.
  • Antitubercular Effects : Some derivatives have shown promise in targeting Mycobacterium tuberculosis, indicating potential use in treating tuberculosis infections.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazolo-pyrimidine core.
  • Introduction of the thioxo group.
  • Functionalization with the acetamide moiety.

Each step must be optimized for yield and purity to ensure the biological activity of the final product.

Case Studies and Research Findings

Several studies have investigated compounds similar to this compound:

StudyFindings
Demonstrated significant antibacterial activity against Gram-positive bacteria.
Showed cytotoxic effects in human leukemia cells through apoptosis induction.
Evaluated for antitubercular activity with promising results in inhibiting Mycobacterium tuberculosis growth.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Oxidative Stress : Increased production of reactive oxygen species (ROS) can lead to cell death in pathogens and cancer cells.

Comparison with Similar Compounds

Property and Activity Comparison

Table 1. Key Parameters of Selected Analogues

Compound Molecular Weight Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound 470.6 Thiazolo[4,5-d]pyrimidine 4-fluorophenyl, o-tolyl Not reported Not reported
N-(2-Ethoxyphenyl) analogue 470.6 Thiazolo[4,5-d]pyrimidine 2-ethoxyphenyl, phenyl Not reported Not reported
Quinazolinone 5 487.5 Quinazolinone 4-sulfamoylphenyl, phenyl 269.0 87
Quinazolinone 8 487.5 Quinazolinone 4-sulfamoylphenyl, 4-tolyl 315.5 91
N-(4-Chlorophenyl) pyridazinone Not reported Thiazolo[4,5-d]pyridazin 4-chlorophenyl, 4-fluorophenyl Not reported Not reported

Table 2. Substituent Effects on Properties

Substituent Electronic Effect Impact on Properties Example Compound
4-Fluorophenyl Electron-withdrawing Enhances lipophilicity, metabolic stability Target Compound
2-Ethoxyphenyl Electron-donating Increases solubility, alters steric interactions
Sulfamoylphenyl Polar, H-bonding Boosts crystallinity, target affinity Quinazolinone 5
o-Tolyl Steric bulk May hinder binding in crowded enzymatic pockets Target Compound

Research Findings and Implications

  • Electronic vs. Structural Similarity : While the target compound shares electronic features with N-(4-chlorophenyl) analogues (), structural differences in the core (pyrimidine vs. pyridazine) lead to divergent biological activities .
  • Synthetic Efficiency : Microwave-assisted methods () could optimize the target compound’s synthesis, reducing reaction times compared to conventional alkylation () .
  • Thermal Stability: High melting points in quinazolinones () suggest superior thermal stability over thiazolo[4,5-d]pyrimidines, which may influence formulation strategies .

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